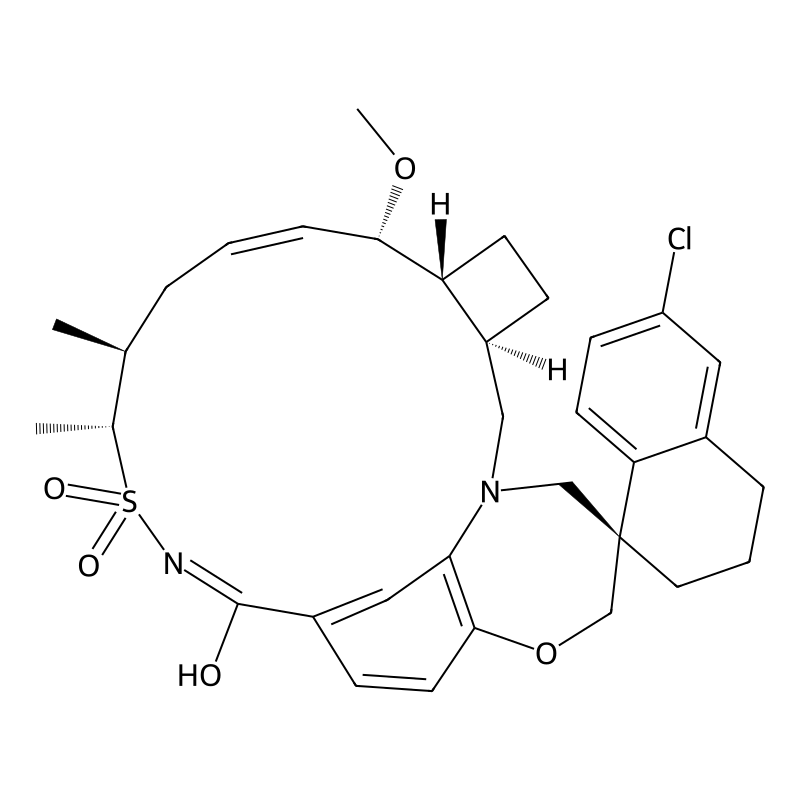

Tapotoclax

Content Navigation

Venetoclax fails in MCL-1-driven resistant hematologic cancers. Tapotoclax is a first-in-class macrocyclic MCL-1 inhibitor (sub-nanomolar affinity) that directly displaces pro-apoptotic BAK/BIM, triggering mitochondrial apoptosis.

- Overcomes venetoclax resistance without BCL-xL-mediated thrombocytopenia.

- Superior in vivo stability vs. linear fragments; ideal for systemic dosing.

- Clean mechanistic tool: no off-target transcriptional effects.

Supplied for AML/MM/CLL resistance studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Tapotoclax (CAS: 1883727-34-1), also known as AMG-176, is a first-in-class, highly potent, and selective macrocyclic inhibitor of the anti-apoptotic protein myeloid cell leukemia-1 (MCL-1). Designed via structure-based conformational restriction, Tapotoclax functions as a direct BH3 mimetic that binds the hydrophobic groove of MCL-1, displacing pro-apoptotic effectors like BAK and BIM to trigger the intrinsic mitochondrial apoptosis pathway. In procurement and material selection, Tapotoclax is prioritized over early-generation linear fragments due to its optimized pharmacokinetic profile and preclinical in vivo stability. It serves as a critical biochemical tool for interrogating venetoclax-resistant hematologic malignancies—such as acute myeloid leukemia (AML), multiple myeloma (MM), and chronic lymphocytic leukemia (CLL)—where MCL-1 upregulation is the primary survival mechanism [1].

Substituting Tapotoclax with standard BCL-2 inhibitors (e.g., venetoclax) or pan-BCL inhibitors (e.g., navitoclax) fundamentally compromises experimental integrity in resistant tumor models. Venetoclax strictly targets BCL-2 and fails in contexts where cancer cells upregulate MCL-1 to bypass apoptosis, making it ineffective for modeling relapsed/refractory disease states. Conversely, pan-inhibitors like navitoclax bind BCL-xL, introducing confounding dose-limiting toxicities (such as thrombocytopenia) in vivo. Furthermore, substituting Tapotoclax with indirect MCL-1 suppressors (like CDK9 inhibitors) introduces off-target transcriptional noise and delayed kinetics, whereas Tapotoclax provides direct, immediate protein-protein interaction disruption. Finally, utilizing older, non-macrocyclic MCL-1 inhibitors (e.g., A-1210477) yields poor in vivo stability, rendering them unsuitable for robust xenograft pharmacokinetic studies[1].

MCL-1 Selectivity Over BCL-2/xL

Tapotoclax demonstrates extreme selectivity for MCL-1, effectively isolating this specific anti-apoptotic node from the broader BCL-2 family. Biochemical assays reveal that Tapotoclax binds human MCL-1 with a Ki of < 0.2 nM, while exhibiting negligible affinity for BCL-2 and BCL-xL (Ki > 1000 nM for both). In contrast, the baseline BCL-2 inhibitor venetoclax is highly specific for BCL-2 but inactive against MCL-1, and navitoclax indiscriminately inhibits BCL-2 and BCL-xL .

| Evidence Dimension | Binding affinity (Ki) |

| Target Compound Data | MCL-1 Ki < 0.2 nM; BCL-2/BCL-xL Ki > 1000 nM |

| Comparator Or Baseline | Venetoclax (MCL-1 Ki > 1000 nM) / Navitoclax (BCL-xL Ki < 1 nM) |

| Quantified Difference | >5000-fold selectivity for MCL-1 over BCL-2/BCL-xL |

| Conditions | HTRF biochemical binding assay |

Ensures precise, on-target MCL-1 inhibition without triggering BCL-xL-mediated thrombocytopenia, essential for clean mechanistic studies.

Venetoclax-Resistant Hematologic Models

In chronic lymphocytic leukemia (CLL) models that have developed resistance to ibrutinib and venetoclax via MCL-1 upregulation, Tapotoclax effectively restores apoptotic pathways. In vitro studies on persistent CLL cells post-venetoclax therapy demonstrated that exposure to 100-300 nM Tapotoclax induced 40–100% cell death. In contrast, continued venetoclax monotherapy in these MCL-1-dependent cells yielded minimal apoptotic response due to target bypass [1].

| Evidence Dimension | Cell death in venetoclax-resistant CLL cells |

| Target Compound Data | 40–100% cell death (at 100–300 nM Tapotoclax) |

| Comparator Or Baseline | Venetoclax monotherapy (minimal efficacy / target bypass) |

| Quantified Difference | Restoration of >40% apoptotic response in resistant lines |

| Conditions | Ex vivo primary CLL cells post-ibrutinib/venetoclax therapy |

Validates the procurement of Tapotoclax specifically for modeling relapsed/refractory malignancies where standard BCL-2 inhibition fails.

Macrocyclic In Vivo Stability

Tapotoclax was engineered using a spiro-macrocyclic scaffold to overcome the poor pharmacokinetic properties typical of earlier linear or fragment-based MCL-1 inhibitors. This conformational restriction reduces flexibility, protecting the molecule from rapid clearance and enabling sustained in vivo exposure. Compared to earlier generation inhibitors like A-1210477, which are largely restricted to in vitro use due to poor in vivo stability, Tapotoclax successfully inhibits tumor growth in murine OPM-2 multiple myeloma and AML xenografts at tolerated doses [1].

| Evidence Dimension | In vivo pharmacokinetic utility |

| Target Compound Data | High stability, suitable for systemic in vivo xenograft dosing |

| Comparator Or Baseline | Early linear MCL-1 inhibitors (e.g., A-1210477) (high clearance, limited to in vitro) |

| Quantified Difference | Transition from 0% in vivo viability to robust xenograft tumor regression |

| Conditions | Murine AML and OPM-2 multiple myeloma xenograft models |

Crucial for researchers requiring an MCL-1 inhibitor that translates reliably from in vitro cell culture to in vivo animal models.

Rapid Apoptosis Commitment Kinetics

As a direct BH3 mimetic, Tapotoclax rapidly disrupts MCL-1/BAK and MCL-1/BIM protein-protein interactions. In hematologic cancer cell lines, Tapotoclax induces a rapid commitment to apoptosis following exposure times as short as 30 minutes. This contrasts sharply with indirect MCL-1 inhibitors, such as CDK9 transcriptional suppressors (e.g., alvocidib), which require hours to halt mRNA transcription and wait for existing MCL-1 protein to degrade, thereby introducing off-target transcriptional noise [1].

| Evidence Dimension | Time to apoptosis commitment |

| Target Compound Data | < 30 minutes (direct PPI disruption) |

| Comparator Or Baseline | Indirect CDK9 inhibitors (> 2-4 hours for protein depletion) |

| Quantified Difference | >4x faster target engagement without broad transcriptional suppression |

| Conditions | Hematologic cancer cell lines (in vitro exposure assays) |

Allows for highly specific, rapid-window BH3 profiling assays that isolate direct protein-protein interactions from broader cellular toxicity.

Relapsed/Refractory Tumor Modeling

Ideal for investigating resistance mechanisms in AML, MM, and CLL cell lines that have bypassed venetoclax-induced apoptosis via MCL-1 upregulation, directly leveraging its sub-nanomolar MCL-1 affinity [1].

In Vivo Xenograft Pharmacokinetics

The macrocyclic stability of Tapotoclax makes it a highly suitable choice for systemic dosing in murine models of hematologic malignancies, outperforming early-generation linear fragments that suffer from rapid clearance [2].

Dynamic BH3 Profiling

Used in short-exposure (<30 min) biochemical assays to map the intrinsic mitochondrial apoptosis pathway, cleanly separating direct MCL-1 inhibition from the off-target effects of transcriptional inhibitors [2].

References

- [1] Woyach, J., et al. 'Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia.' Frontiers in Oncology 12 (2022): 833714.

- [2] Caenepeel, S., et al. 'AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies.' Cancer Discovery 8.12 (2018): 1582-1597.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Explore Compound Types